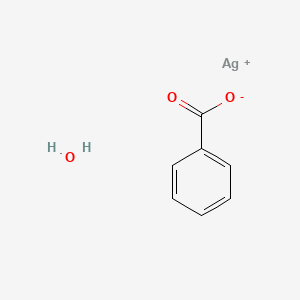

Silver benzoate hydrate

Overview

Description

Silver benzoate hydrate is a useful research compound. Its molecular formula is C7H7AgO3 and its molecular weight is 247.00 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Food Preservation : Silver nanoparticles functionalized with sodium benzoate, a known food preservative, exhibit significant antimicrobial activity against foodborne pathogens. These nanoparticles, synthesized via a simple method, are highly active at low concentrations, making them promising as food preservatives (Kumar et al., 2017).

Micro-systems Metallization : Silver-tungsten thin films are deposited from benzoate silver complex-based solutions, used in micro-systems metallization applications. The study proposes a mechanism for tungsten incorporation into Ag coating and analyzes the kinetics of the process (Inberg et al., 2007).

Coordination Polymers : Reaction of Ag2CO3 with derivatives of benzoic acid yields silver benzoates, leading to the formation of homochiral and heterochiral crystalline solids in coordination polymers. These structures feature cationic chain polymers, highlighting the influence of the chirality of the trans-1,2-diaminocyclohexane ligand and the substitution pattern of the benzoate anion on secondary interactions (Wang & Englert, 2010).

Aromatic System Influence in Complexes : The effects of silver, iron(III), and chromium(III) on the aromatic system of benzoic and salicyclic acids in hydrated and anhydrous complexes are studied. Silver destabilizes, while iron(III) and chromium (III) stabilize the aromatic ring of these acids (Lewandowski, 1991).

Surface-Enhanced Raman Spectroscopy : The acid-base chemistry of 2-mercaptobenzoic acid immobilized on a silver surface is investigated, highlighting the interactions between the benzoate group and the silver surface. This study contributes to understanding surface-chemistry at the molecular level (Ma & Harris, 2011).

Sodium Benzoate Interaction with Silver : Raman and surface-enhanced Raman studies of sodium benzoate show its transition from undissociated to anionic form and the interaction of benzoate molecules with silver colloidal particles (Peica et al., 2007).

Nanocluster Formation : Silver benzoate is used alongside triethylamine and dodecanethiol for the preparation of silver nanoclusters, demonstrating the capability of silver benzoate in nanotechnology applications (Chaki et al., 2002).

Synthesis of Triazoles : A method using silver benzoate for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles demonstrates the versatility of silver benzoate in organic synthesis (Bibian et al., 2010).

properties

IUPAC Name |

silver;benzoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Ag.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMCFVFQWOTPBS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].O.[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7AgO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

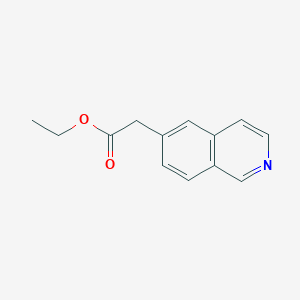

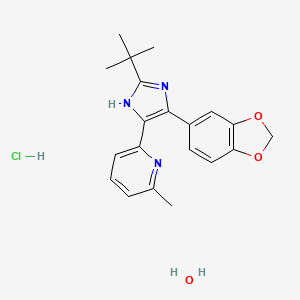

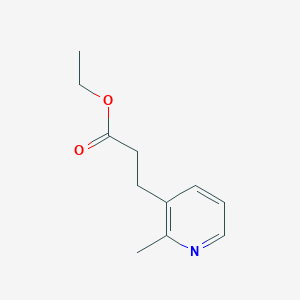

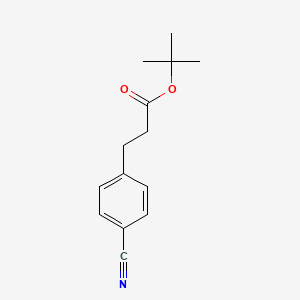

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]ethanesulfonic acid](/img/structure/B8022757.png)

![sodium;2-[[2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B8022787.png)